
5-(4-Methylphenyl)pent-3-enenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Methylphenyl)pent-3-enenitrile is an organic compound with the molecular formula C12H13N. It is a nitrile derivative, characterized by the presence of a nitrile group (-C≡N) attached to a pent-3-ene chain, which is further substituted with a 4-methylphenyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylphenyl)pent-3-enenitrile can be achieved through several methods. One common approach involves the reaction of 4-methylbenzyl chloride with pent-3-enenitrile in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel complexes can be employed to facilitate the coupling reactions. The use of continuous flow reactors can also improve the scalability and consistency of the production process.
化学反应分析
Types of Reactions
5-(4-Methylphenyl)pent-3-enenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) can be employed.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
科学研究应用
5-(4-Methylphenyl)pent-3-enenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 5-(4-Methylphenyl)pent-3-enenitrile involves its interaction with various molecular targets. The nitrile group can act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, nitriles can be metabolized by nitrilase enzymes, leading to the formation of amides or carboxylic acids. The phenyl ring can participate in π-π interactions with aromatic residues in proteins, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
3-Pentenenitrile: A simpler nitrile with a similar pent-3-ene chain but lacking the phenyl substitution.
4-Methylbenzonitrile: Contains the same 4-methylphenyl group but lacks the pent-3-ene chain.
Benzyl cyanide: Features a phenyl group attached to a nitrile group via a methylene bridge.
Uniqueness
5-(4-Methylphenyl)pent-3-enenitrile is unique due to the combination of a pent-3-ene chain and a 4-methylphenyl group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and material science.
属性
CAS 编号 |
184697-15-2 |
|---|---|
分子式 |
C12H13N |
分子量 |
171.24 g/mol |
IUPAC 名称 |
5-(4-methylphenyl)pent-3-enenitrile |
InChI |
InChI=1S/C12H13N/c1-11-6-8-12(9-7-11)5-3-2-4-10-13/h2-3,6-9H,4-5H2,1H3 |
InChI 键 |
QOWWBYKGKBUDKI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)CC=CCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



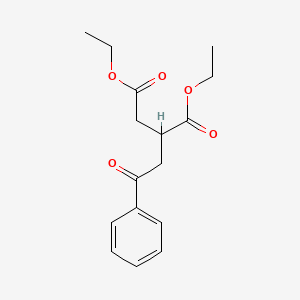
![2-Methoxy-7-methylpyrido[3,2-g]quinoline-5,10-dione](/img/structure/B12554233.png)
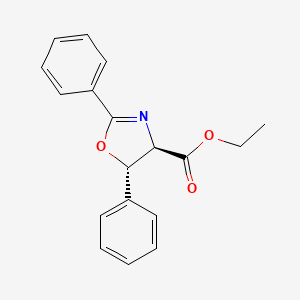


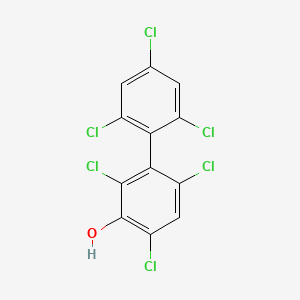
![Benzoic acid, 4-[(dimethylamino)carbonyl]-, ethyl ester](/img/structure/B12554267.png)
![2-(4'-Ethyl[1,1'-biphenyl]-4-yl)-5-propylpyrimidine](/img/structure/B12554272.png)
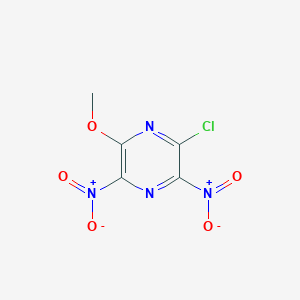
![2-[(E)-(2-phenylaziridin-1-yl)iminomethyl]phenol](/img/structure/B12554278.png)
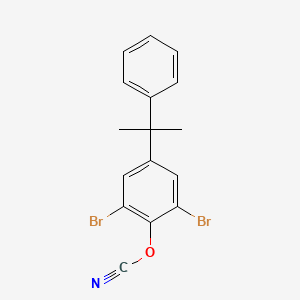
![N-[(1R,2R)-2-Aminocyclohexyl]naphthalene-1-sulfonamide](/img/structure/B12554293.png)
![Benzyl [(hydroxyacetyl)oxy]methyl butanedioate](/img/structure/B12554296.png)
